5-(naphthalen-1-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione
Description
The compound with the identifier “5-(naphthalen-1-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
5-(naphthalen-1-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c18-13-12(14(19)17-15(20)16-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H2,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTGWITYTSXRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=NC3=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=NC3=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(naphthalen-1-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability . The preparation methods involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the use of cyclodextrins in the preparation process suggests that large-scale production may involve similar techniques to those used in laboratory settings, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(naphthalen-1-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
5-(naphthalen-1-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions and as a component in the synthesis of more complex molecules. In biology, it is used in studies involving the formation of inclusion complexes with cyclodextrins, which can enhance the solubility and stability of biologically active compounds . In medicine, this compound may be used in the development of drug delivery systems and other therapeutic applications. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-(naphthalen-1-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming inclusion complexes with cyclodextrins, which can enhance the solubility and stability of the guest molecules . This interaction can affect the bioavailability and efficacy of the guest molecules, making this compound a valuable tool in various scientific and industrial applications.
Comparison with Similar Compounds
5-(naphthalen-1-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione can be compared with other similar compounds, such as other cyclodextrin inclusion complexes. These compounds share similar properties and applications, but this compound may have unique characteristics that make it particularly suitable for certain applications. Similar compounds include other cyclodextrins and their derivatives, which are used in various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
